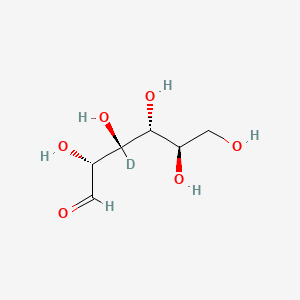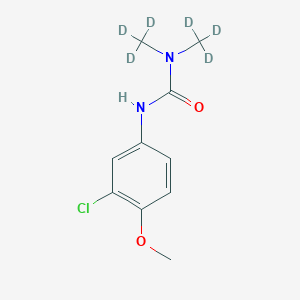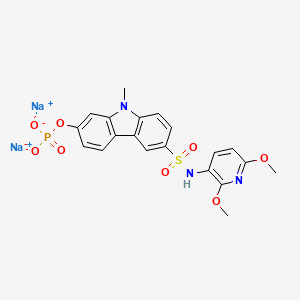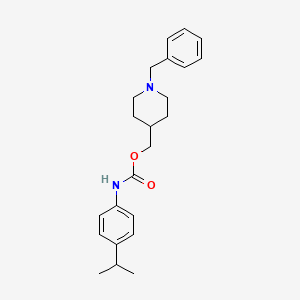
Onpg-13C-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is structurally similar to lactose, with the glucose moiety replaced by an o-nitrophenyl group. The incorporation of the stable isotope carbon-13 (13C) makes it particularly useful in various research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Onpg-13C-1 involves the incorporation of the 13C isotope into the o-nitrophenyl β-D-galactopyranoside molecule. The preparation typically starts with the synthesis of the labeled galactose, which is then coupled with o-nitrophenyl to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the incorporation of the 13C isotope and the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
Onpg-13C-1 primarily undergoes hydrolysis reactions catalyzed by β-galactosidase. The hydrolysis of this compound results in the formation of galactose and o-nitrophenol, the latter being a yellow-colored compound that can be easily detected .
Common Reagents and Conditions
The hydrolysis reaction typically requires the presence of β-galactosidase and is carried out in an aqueous buffer solution at a pH range of 6.5 to 8.0 and a temperature range of 35-37°C .
Major Products
The major products of the hydrolysis reaction are galactose and o-nitrophenol. The yellow color of o-nitrophenol allows for easy detection and quantification of β-galactosidase activity .
Scientific Research Applications
Onpg-13C-1 is widely used in scientific research for the detection and quantification of β-galactosidase activity. Its applications span various fields, including:
Mechanism of Action
Onpg-13C-1 acts as a substrate for β-galactosidase, which catalyzes the hydrolysis of the β-galactoside bond. The enzyme cleaves the bond, releasing galactose and o-nitrophenol. The yellow color of o-nitrophenol serves as an indicator of enzyme activity . The molecular target of this compound is the active site of β-galactosidase, where the hydrolysis reaction occurs .
Comparison with Similar Compounds
Onpg-13C-1 is unique due to the incorporation of the 13C isotope, which makes it particularly useful in research applications requiring stable isotope labeling. Similar compounds include:
O-nitrophenyl β-D-galactopyranoside (ONPG): The unlabeled version of this compound, commonly used in β-galactosidase assays.
5-Bromo-4-chloro-3-indolyl β-D-galactoside (X-gal): Another substrate for β-galactosidase that forms a blue-colored product upon hydrolysis.
4-Methylumbelliferyl β-D-galactoside (MUG): A fluorogenic substrate for β-galactosidase that produces a fluorescent product upon hydrolysis.
This compound stands out due to its stable isotope labeling, which allows for more precise and accurate measurements in various research applications .
Properties
Molecular Formula |
C12H15NO8 |
|---|---|
Molecular Weight |
302.24 g/mol |
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(2-nitrophenoxy)(513C)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-4-2-1-3-6(7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9+,10+,11-,12-/m1/s1/i11+1 |
InChI Key |
KUWPCJHYPSUOFW-NNFDCANYSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])O[C@H]2[13C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] (Z)-octadec-9-enoate](/img/structure/B12401437.png)

![6-O-[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 1-O-[2-[6-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-oxohexanoyl]oxyethyl] hexanedioate](/img/structure/B12401447.png)






![13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]hexadecanamide](/img/structure/B12401470.png)


![N-[5-[[1-[6-[[2-(3-butoxyphenyl)acetyl]amino]pyridazin-3-yl]piperidin-4-yl]amino]-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B12401479.png)

